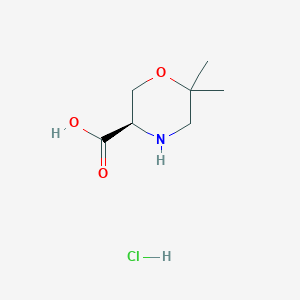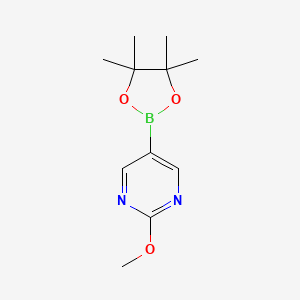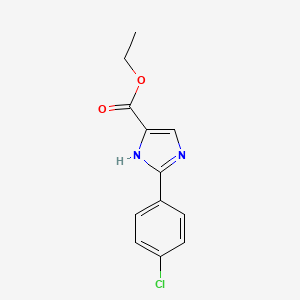
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
Hydrochloric acid is a strong, corrosive acid that can be used industrially to process steel used in the building and construction industry . It is used in the chemical industry in the large-scale production of vinyl chloride used to make polyvinyl chloride (PVC) plastic .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as classical pyrolysis, microwave irradiation, and hydrothermal treatment . These methods can be used to prepare compounds from different precursors .Molecular Structure Analysis
The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure can be analyzed using various experimental methods, including potentiometry, spectrophotometry, solubility, NMR, liquid chromatography, electrophoresis, and calorimetry .Chemical Reactions Analysis
Chemical reactions involving similar compounds can include processes like the Shinoda test for flavonoids, which involves the conversion of the flavonoid to the corresponding anthocyanidin . Another example is the reaction of hydrochloric acid with sodium hydrogencarbonate to produce sodium chloride, water, and carbon dioxide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. These properties include the compound’s solubility, stability, reactivity, and more .Wissenschaftliche Forschungsanwendungen
Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride has been utilized in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This process involves a five-step synthetic route based on reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis. This compound's optical purity was demonstrated by HPLC analysis and is compatible with solid-phase peptide synthesis, indicating its potential in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Antihypoxic Activity
Research has shown that derivatives of this compound, specifically N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides, exhibit significant antihypoxic effects. This finding is crucial for developing new biologically active substances with potential antioxidant properties (Ukrainets, Mospanova, & Davidenko, 2014).
Cyclic Depsipeptides Synthesis
The compound is also used in the synthesis of cyclic depsipeptides. This process involves the reaction of the compound with α-hydroxycarboxylic acids to form diamides, which are then used to construct peptides containing α-aminoisobutyric-acid units. This application highlights its role in peptide synthesis and molecular structure studies (Obrecht & Heimgartner, 1987).
Antibacterial Activity
Another significant application is in the synthesis of 1,2,3-triazolyl methyl ester analogues of morpholine-3-carboxylic acid. These compounds, synthesized using click chemistry, have shown promising antibacterial activity, particularly against S. paratyphi-B (Narsimha et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLGQALHYUKMJK-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H](CO1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1424340.png)






![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)



